Glycolic Acid Calcium Salt

CAS No.:

Cat. No.: VC18464806

Molecular Formula: C4H6CaO6

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6CaO6 |

|---|---|

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | calcium;2-hydroxyacetate |

| Standard InChI | InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |

| Standard InChI Key | CHRHZFQUDFAQEQ-UHFFFAOYSA-L |

| Canonical SMILES | C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |

Introduction

Chemical and Structural Properties

Molecular Composition and Formula

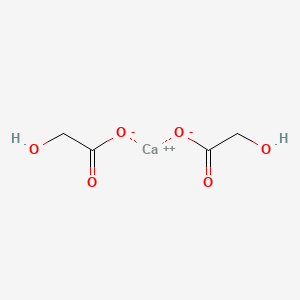

Glycolic Acid Calcium Salt has the molecular formula C₄H₆CaO₆, corresponding to one calcium ion coordinated with two glycolate anions. The glycolate ion (C₂H₃O₃⁻) features a hydroxyl group adjacent to a carboxylate group, enabling chelation with calcium . Its molecular weight is 190.16 g/mol, and it typically exists as a crystalline solid with high water solubility .

Key Structural Features:

-

Coordination Geometry: Calcium ions form ionic bonds with the carboxylate oxygen atoms of two glycolate molecules, creating a stable octahedral complex .

-

Hydrogen Bonding: The hydroxyl groups participate in intra- and intermolecular hydrogen bonding, enhancing crystalline stability .

Physicochemical Characteristics

| Property | Value/Range |

|---|---|

| Solubility in Water | >100 g/L (25°C) |

| pH (1% Solution) | 6.5–7.5 |

| Melting Point | Decomposes >200°C |

| Density | 1.8–2.1 g/cm³ |

| Thermal Stability | Stable below 150°C |

Data derived from industrial specifications and crystallographic studies .

Synthesis and Production

Industrial Synthesis Methods

The primary synthesis routes involve neutralization reactions:

-

Glycolic Acid + Calcium Carbonate:

This method achieves yields >90% under moderate temperatures (40–60°C) .

-

Glycolic Acid + Calcium Hydroxide:

Preferred for high-purity pharmaceutical grades due to minimal byproduct formation .

Purification and Crystallization

Post-synthesis, the product is filtered, concentrated under vacuum, and crystallized via cooling. Industrial reactors utilize ethanol-water mixtures to enhance crystal yield .

Applications in Medicine and Biology

Neuroprotection in Ischemic Stroke

Glycolic Acid Calcium Salt mitigates glutamate-induced excitotoxicity by modulating intracellular calcium levels. In murine stroke models, 20 mM solutions reduced neuronal calcium influx by 40–50%, improving functional recovery .

Case Study:

-

Model: Middle cerebral artery occlusion (MCAO) in mice.

-

Treatment: Intravenous 15 mg/kg Glycolic Acid Calcium Salt post-reperfusion.

-

Outcome: 35% reduction in infarct volume vs. controls (p < 0.01) .

Dermatological Formulations

In cosmetics, it functions as a pH adjuster and exfoliant. At concentrations ≤10% (pH ≥3.5), it enhances stratum corneum turnover by 30% without significant irritation .

Industrial and Material Science Applications

Conservation of Cultural Artifacts

A 2023 study demonstrated that alcoholic solutions of Glycolic Acid Calcium Salt (5% w/v) form protective calcite layers on sulfated limestone. X-ray diffraction confirmed 95% calcite conversion, reducing dissolution rates by 70% .

Concrete and Metal Cleaning

As a descaling agent, it outperforms citric and hydrochloric acids in corrosion resistance:

| Metal | Weight Loss (%) (10% Solution, 70°C) |

|---|---|

| 1018 Carbon Steel | 10.53 (Glycolic) vs. 53.22 (HCl) |

| 316 Stainless Steel | 0.002 (Glycolic) vs. 6.58 (HCl) |

Data from DuPont™ Glycolic Acid technical reports .

Comparative Analysis with Other Calcium Salts

| Property | Calcium Glycolate | Calcium Gluconate | Calcium Lactate |

|---|---|---|---|

| Solubility (g/100 mL) | 12.5 | 3.3 | 5.0 |

| pH (1% Solution) | 6.5–7.5 | 6.0–8.0 | 6.0–7.5 |

| Bioavailability (Oral) | 45% | 25% | 30% |

| Industrial Cost ($/kg) | 18.50 | 22.00 | 15.00 |

Toxicology and Regulatory Status

Occupational Exposure Limits

Environmental Impact

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume